

# 4-Bromo-1-methylisoquinoline CAS number and properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Bromo-1-methylisoquinoline

Cat. No.: B035474

[Get Quote](#)

An In-depth Technical Guide to **4-Bromo-1-methylisoquinoline** for Advanced Research

## Abstract

This technical guide provides a comprehensive overview of **4-Bromo-1-methylisoquinoline**, a heterocyclic compound of significant interest to researchers in synthetic and medicinal chemistry. Isoquinoline and its derivatives form the structural core of numerous natural products and pharmacologically active molecules, making them privileged scaffolds in drug discovery. This document details the compound's core properties, proposes a robust synthetic pathway, and explores its chemical reactivity, with a focus on its application as a versatile intermediate for the synthesis of complex molecular architectures. Safety protocols, handling procedures, and analytical characterization are also discussed to provide a complete resource for laboratory professionals.

## Compound Identification and Core Properties

**4-Bromo-1-methylisoquinoline** is a halogenated derivative of 1-methylisoquinoline. The introduction of a bromine atom at the C4 position provides a key functional handle for synthetic diversification, primarily through transition-metal-catalyzed cross-coupling reactions.

Caption: Chemical structure of **4-Bromo-1-methylisoquinoline**.

Table 1: Core Compound Identifiers

Property	Value	Source(s)
CAS Number	104704-40-7	[1][2][3]
Molecular Formula	C <sub>10</sub> H <sub>8</sub> BrN	[1][2]
Molecular Weight	222.08 g/mol	
Exact Mass	220.98401 Da	[1]

| Synonyms | 4-Bromo-1-methyl-isoquinoline |[1] |

## Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various solvents and reaction conditions, as well as for developing purification and analytical methods. The data currently available for **4-Bromo-1-methylisoquinoline** are based on computational predictions.

Table 2: Predicted Physicochemical Properties

Property	Predicted Value	Source(s)
Boiling Point	304.4 ± 22.0 °C	[1]
Density	1.488 ± 0.06 g/cm <sup>3</sup>	[1]
XLogP3	3.2	[1]

| Topological Polar Surface Area| 12.9 Å<sup>2</sup> |[1] |

## Synthesis and Purification

While a specific, published synthetic route for **4-Bromo-1-methylisoquinoline** is not readily available in peer-reviewed literature, a logical and robust pathway can be proposed based on established transformations of the isoquinoline scaffold. The most direct approach involves the regioselective bromination of the 1-methylisoquinoline precursor.

Caption: Proposed workflow for the synthesis of **4-Bromo-1-methylisoquinoline**.

## Proposed Experimental Protocol: Synthesis

**Rationale:** The electron-rich nature of the isoquinoline ring system makes it susceptible to electrophilic substitution. In strongly acidic media, the nitrogen atom is protonated, deactivating the heterocyclic ring and directing substitution to the benzene ring, primarily at the C5 and C8 positions. However, direct bromination of the neutral isoquinoline with bromine in a high-boiling solvent like nitrobenzene is known to favor substitution at the C4 position[4]. This precedent suggests a similar regioselectivity for the 1-methyl derivative. N-Bromosuccinimide (NBS) in sulfuric acid is also a well-established method for the regioselective bromination of isoquinolines at the C5 position, highlighting the critical role of reaction conditions in directing the outcome[5]. For C4-bromination, conditions avoiding strong protonation of the ring nitrogen are preferable.

**Step 1: Synthesis of 1-Methylisoquinoline (Precursor)** The precursor, 1-methylisoquinoline, can be synthesized via several established methods, most notably the Bischler-Napieralski reaction, starting from N-acetyl-2-phenylethylamine followed by dehydrogenation.

### Step 2: Bromination of 1-Methylisoquinoline

- **Reaction Setup:** To a three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add 1-methylisoquinoline (1 equiv.) and a high-boiling inert solvent (e.g., nitrobenzene or 1,2-dichlorobenzene).
- **Reagent Addition:** Heat the mixture to 160-180 °C. Add a solution of bromine (1.1 equiv.) in the same solvent dropwise over 1 hour. The evolution of hydrogen bromide gas should be observed.
- **Reaction Monitoring:** Maintain the temperature and stir the reaction mixture for 4-6 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.
- **Workup:** Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., dichloromethane) and wash with aqueous sodium bicarbonate solution to neutralize excess acid, followed by aqueous sodium thiosulfate solution to quench any remaining bromine. Wash the organic layer with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and filter.

- Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure **4-Bromo-1-methylisoquinoline**.

## Spectroscopic and Analytical Characterization

While experimental spectra for **4-Bromo-1-methylisoquinoline** are not widely published, its structure allows for a confident prediction of its key spectroscopic features based on established principles of NMR, MS, and IR spectroscopy<sup>[6]</sup>.

- <sup>1</sup>H NMR: The spectrum is expected to show a singlet for the methyl group (C1-CH<sub>3</sub>) around  $\delta$  2.5-2.8 ppm. The aromatic region ( $\delta$  7.5-8.5 ppm) will display a set of multiplets corresponding to the five protons on the isoquinoline core. The proton at C3 will likely appear as a singlet, while the protons on the benzene ring will show characteristic coupling patterns.
- <sup>13</sup>C NMR: The spectrum should display 10 distinct signals. The methyl carbon is expected in the aliphatic region (~20-25 ppm). The aromatic region will contain 9 signals, including the C-Br carbon, which would appear at approximately  $\delta$  120-125 ppm.
- Mass Spectrometry (EI): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion [M]<sup>+</sup> and [M+2]<sup>+</sup> in an approximate 1:1 ratio, corresponding to the natural abundance of the <sup>79</sup>Br and <sup>81</sup>Br isotopes (m/z 221 and 223).
- IR Spectroscopy: Key absorption bands are expected for C-H stretching of the aromatic and methyl groups (~3100-2900 cm<sup>-1</sup>), aromatic C=C and C=N stretching vibrations (~1600-1450 cm<sup>-1</sup>), and a C-Br stretching vibration in the fingerprint region (< 1000 cm<sup>-1</sup>).

## Chemical Reactivity and Synthetic Utility

The synthetic value of **4-Bromo-1-methylisoquinoline** lies in the reactivity of its carbon-bromine bond. This site serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of new carbon-carbon and carbon-nitrogen bonds.

Caption: Key cross-coupling reactions utilizing **4-Bromo-1-methylisoquinoline**.

## Exemplary Experimental Protocols

Rationale: The protocols below are generalized based on well-established procedures for palladium-catalyzed reactions with bromo-substituted N-heterocycles[7][8][9]. The choice of ligand, base, and solvent is crucial for achieving high yields and must be optimized for specific substrates. The higher reactivity of C-Br bonds compared to C-Cl bonds is a key principle in these transformations[7].

### Protocol 5.1: Suzuki-Miyaura Coupling

- Objective: To synthesize 4-aryl-1-methylisoquinolines.
- Procedure:
  - To a Schlenk flask, add **4-Bromo-1-methylisoquinoline** (1 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(dppf)Cl<sub>2</sub> (3 mol%), and a base like Na<sub>2</sub>CO<sub>3</sub> or K<sub>3</sub>PO<sub>4</sub> (2-3 equiv.).
  - Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat three times.
  - Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.
  - Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-16 hours).
  - Cool the mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate.
  - Purify the crude product by flash column chromatography.

### Protocol 5.2: Buchwald-Hartwig Amination

- Objective: To synthesize 4-(substituted-amino)-1-methylisoquinolines.
- Procedure:

- In a glovebox or under an inert atmosphere, charge a vial with a palladium precatalyst (e.g., a G3 palladacycle, 2 mol%), a suitable phosphine ligand (e.g., XPhos or BrettPhos, 4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>) (1.4 equiv.).
- Add **4-Bromo-1-methylisoquinoline** (1 equiv.) and the desired primary or secondary amine (1.2 equiv.).
- Add an anhydrous, degassed solvent such as toluene or THF.
- Seal the vial and heat the mixture to 80-110 °C, stirring until the reaction is complete as monitored by LC-MS.
- Cool the reaction, dilute with an appropriate solvent, and filter through a pad of celite to remove inorganic salts and catalyst residues.
- Concentrate the filtrate and purify the product by chromatography.

#### Protocol 5.3: Heck Reaction

- Objective: To synthesize 4-alkenyl-1-methylisoquinolines.
- Procedure:
  - Combine **4-Bromo-1-methylisoquinoline** (1 equiv.), the desired alkene (e.g., butyl acrylate, 1.5 equiv.), a palladium source like Pd(OAc)<sub>2</sub> (2-5 mol%), and a phosphine ligand such as P(o-tol)<sub>3</sub> (4-10 mol%) in a pressure vessel.
  - Add a base, typically a tertiary amine like triethylamine (Et<sub>3</sub>N) (2 equiv.), and a polar aprotic solvent like DMF or NMP.
  - Seal the vessel and heat to 100-140 °C with vigorous stirring for 12-24 hours.
  - After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
  - Wash the combined organic layers, dry, concentrate, and purify by column chromatography to yield the substituted alkene product, typically with trans

stereochemistry[10][11].

## Applications in Medicinal Chemistry and Drug Discovery

The isoquinoline nucleus is a cornerstone in medicinal chemistry, present in numerous approved drugs and clinical candidates. **4-Bromo-1-methylisoquinoline** serves as a valuable starting material for generating libraries of novel compounds for biological screening.

- **Antineoplastic Potential:** There is evidence that **4-Bromo-1-methylisoquinoline** itself exhibits inhibitory effects on the growth of L1210 leukemia cells, with antineoplastic properties noted when used with thiosemicarbazide. This suggests the core structure has intrinsic biological activity that can be explored further.
- **Scaffold for Kinase Inhibitors:** Many kinase inhibitors feature a substituted N-heterocyclic core. The ability to introduce diverse aryl and amino groups at the C4 position via Suzuki and Buchwald-Hartwig couplings allows for systematic exploration of the binding pockets of various kinases, which are key targets in oncology.
- **Precursor for Complex Molecules:** The compound can be used as a precursor for sulfonation and acetylation reactions or to catalyze the reduction of nitro compounds, expanding its utility beyond cross-coupling reactions.

## Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are mandatory when handling **4-Bromo-1-methylisoquinoline**. It is classified as hazardous, and all work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Table 3: Hazard Identification and Safety Precautions

Category	Information	Source(s)
Signal Word	<b>Warning</b>	[2]
Pictograms	GHS07 (Exclamation Mark)	[2]
Hazard Statements	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.	[2]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[2]

| Storage | Store in a cool, dry place (2-8°C recommended). Keep container tightly sealed in a dry and well-ventilated place. |[2] |

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).



## References

- 1. echemi.com [echemi.com]
- 2. achmem.com [achmem.com]
- 3. 4-BROMO-1-METHYL-ISOQUINOLINE | 104704-40-7 [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [4-Bromo-1-methylisoquinoline CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b035474#4-bromo-1-methylisoquinoline-cas-number-and-properties]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)